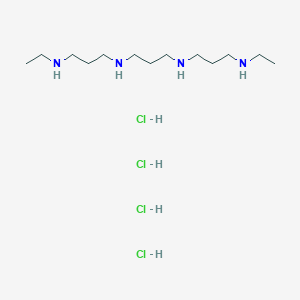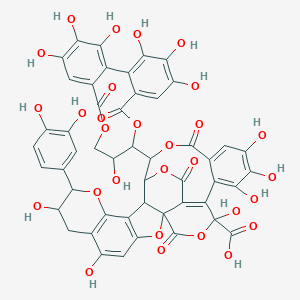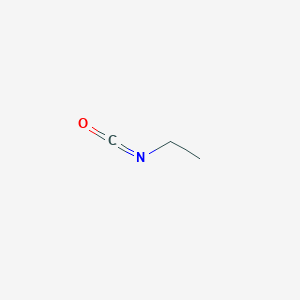
N-庚酰甘氨酸
描述
N-Heptanoylglycine is a naturally occurring compound found in the human body. It is a member of the family of N-acylglycines, which are endogenous lipid mediators that play a crucial role in various physiological processes. N-Heptanoylglycine has been studied extensively for its potential therapeutic applications in several diseases.
科学研究应用
脂肪酸氧化障碍的代谢物
N-庚酰甘氨酸是一种酰基甘氨酸,其酰基部分为一个C-7脂肪酸基团 . 酰基甘氨酸通常是脂肪酸的次要代谢物 . 某些酰基甘氨酸的升高水平出现在患有各种脂肪酸氧化障碍的患者的尿液和血液中 . 它们通常是在甘氨酸N-酰基转移酶的作用下产生的 .
在葡萄糖耐受性和胰岛素敏感性中的作用
N-庚酰甘氨酸已被证明可以改善葡萄糖耐受性和胰岛素敏感性 . 这表明它在糖尿病和其他代谢紊乱的管理中具有潜在的应用价值。
脂质代谢
N-庚酰甘氨酸也在脂质代谢中发挥作用 . 它可用于与理解和治疗脂质代谢紊乱相关的研究。
抗癌特性
N-庚酰甘氨酸已被发现可以抑制肿瘤生长并在癌细胞中诱导凋亡 . 这表明它在癌症研究和治疗中具有潜在的应用价值。
抗炎特性
N-庚酰甘氨酸具有抗炎特性 . 这可能使其在炎症性疾病的研究和治疗中有所用。
抗氧化特性
N-庚酰甘氨酸还具有抗氧化特性 . 这表明它在预防和治疗与氧化应激相关的疾病中具有潜在的应用价值。
作用机制
Target of Action
N-Heptanoylglycine, also known as 2-(heptanoylamino)acetic Acid, is an acylglycine . Acylglycines are a class of compounds that possess a common amidoacetic acid moiety . The primary target of N-Heptanoylglycine is the enzyme glycine N-acyltransferase , which catalyzes the chemical reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .
Mode of Action
N-Heptanoylglycine interacts with its target, glycine N-acyltransferase, by serving as a substrate for the enzyme . The enzyme catalyzes the transfer of the acyl group from acyl-CoA to glycine, producing CoA and N-acylglycine .
Biochemical Pathways
N-Heptanoylglycine is involved in the metabolic pathway of fatty acids . It is a minor metabolite of fatty acids . The production of N-Heptanoylglycine and other acylglycines is a result of fatty acid metabolism, specifically the oxidation of fatty acids .
Pharmacokinetics
It is known that elevated levels of certain acylglycines, including n-heptanoylglycine, appear in the urine and blood of patients with various fatty acid oxidation disorders . This suggests that N-Heptanoylglycine and other acylglycines are excreted in the urine and can circulate in the blood.
Result of Action
The production of N-Heptanoylglycine through the action of glycine N-acyltransferase is a normal part of fatty acid metabolism . Elevated levels of n-heptanoylglycine and other acylglycines in the urine and blood are associated with various fatty acid oxidation disorders .
安全和危害
生化分析
Biochemical Properties
N-Heptanoylglycine plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It is an acylglycine with a C-7 fatty acid group as the acyl moiety . Acylglycines possess a common amidoacetic acid moiety and are normally minor metabolites of fatty acids . Elevated levels of certain acylglycines, including N-Heptanoylglycine, appear in the urine and blood of patients with various fatty acid oxidation disorders . This compound is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction between acyl-CoA and glycine to form CoA and N-acylglycine .
Cellular Effects
N-Heptanoylglycine influences various cellular processes and functions. It has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism . Additionally, it inhibits tumor growth and induces apoptosis in cancer cells . The compound also affects cell signaling pathways, including the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of cyclooxygenase-2 (COX-2) expression . These interactions play crucial roles in glucose and lipid metabolism, as well as in inflammation and cancer .
Molecular Mechanism
At the molecular level, N-Heptanoylglycine exerts its effects through binding interactions with various biomolecules. It activates PPARγ, a nuclear receptor involved in glucose and lipid metabolism . Additionally, it inhibits COX-2, an enzyme that plays a role in inflammation and cancer . These interactions lead to changes in gene expression and cellular metabolism, contributing to the compound’s overall effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Heptanoylglycine can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures below -15°C to maintain its stability . Long-term studies have shown that N-Heptanoylglycine can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N-Heptanoylglycine vary with different dosages in animal models. Studies have shown that the compound can improve glucose tolerance and insulin sensitivity at certain dosages . At higher doses, it may exhibit toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
N-Heptanoylglycine is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine . This compound can also affect metabolic flux and metabolite levels, contributing to its role in various biochemical processes .
Transport and Distribution
Within cells and tissues, N-Heptanoylglycine is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s overall effects on cellular function.
Subcellular Localization
N-Heptanoylglycine’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding how N-Heptanoylglycine exerts its effects at the cellular level .
属性
IUPAC Name |
2-(heptanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFCYFVPNIXAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448764 | |
| Record name | N-Heptanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Heptanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23783-23-5 | |
| Record name | (Heptanoylamino)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Heptanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Heptanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Heptanoylglycine in the context of the research on colorectal cancer?
A1: The study identified N-Heptanoylglycine as one of the differentially expressed metabolites in the urine of colorectal cancer (CRC) patients compared to non-neoplastic controls []. This difference suggests a potential role of N-Heptanoylglycine in CRC development or progression. The researchers incorporated this compound into a prediction model for CRC, which showed promising results in both training and testing sets [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














